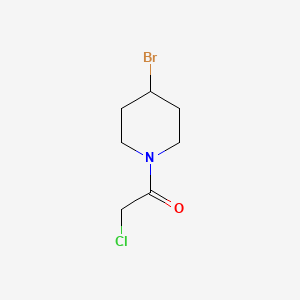![molecular formula C16H33N3O2 B7916680 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7916680.png)
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is an organic compound notable for its varied applications in chemistry, biology, and medicine. Its chemical structure includes a piperidine ring, amino ethyl chain, and a carbamate ester, lending it unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is synthesized using piperidine and isopropyl isocyanate. The reaction generally involves nucleophilic substitution. Detailed steps:
Begin with the precursor piperidine and react it with 2-aminoethyl chloride under basic conditions to yield 1-(2-Amino-ethyl)-piperidine.
This intermediate is then treated with isopropyl isocyanate to form the carbamic acid derivative.
Purification involves standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactions for efficiency. Scaled-up procedures might involve solvent recycling and advanced purification methods to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation at the aminoethyl side chain, typically using agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the carbamate ester can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo substitution reactions, introducing various functional groups for modified properties.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of base like NaH (sodium hydride).
Major Products Formed
Oxidation yields aldehyde or ketone derivatives.
Reduction primarily yields alcohol derivatives.
Substitution produces a variety of carbamate analogs with different functionalities.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Probing piperidine-based pathways.
Medicine: Potential for drug development, especially in designing molecules targeting neurotransmission.
Industry: Intermediate for synthesizing specialty chemicals.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects
In biological contexts, the compound interacts with specific proteins or enzymes, often modifying their activity through the piperidine structure.
Molecular Targets and Pathways Involved
Primarily targets enzymes involved in neurotransmission pathways, potentially affecting dopamine or serotonin systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Comparing with compounds like 1-(2-Amino-ethyl)-piperidine and other piperidine derivatives, [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester stands out due to its carbamate ester which impacts its reactivity and application versatility.
List of Similar Compounds
1-(2-Amino-ethyl)-piperidine
3-Piperidylmethyl-carbamic acid tert-butyl ester
Isopropyl piperidine carbamate derivatives
This concludes our exploration into this fascinating compound. Curious to learn more about any specific section or have follow-up questions? I'm here for you.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-7-6-9-18(11-14)10-8-17/h13-14H,6-12,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQSNCXQVERIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916599.png)
![2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916601.png)
![2-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916602.png)

![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine](/img/structure/B7916614.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916616.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916629.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916642.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7916649.png)
![2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916670.png)
![2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916674.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7916685.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7916693.png)
